Dibutyl 2,6-di-tert-butylphenyl borate
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Overview
Description
Dibutyl (2,6-di-tert-butylphenyl) borate is an organoboron compound that features a borate ester functional group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl (2,6-di-tert-butylphenyl) borate typically involves the reaction of 2,6-di-tert-butylphenol with dibutyl borate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the borate ester. A common method involves the use of a Lewis acid catalyst to facilitate the esterification process.
Industrial Production Methods
Industrial production of dibutyl (2,6-di-tert-butylphenyl) borate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Dibutyl (2,6-di-tert-butylphenyl) borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the borate ester back to the corresponding alcohol and boron hydrides.
Substitution: The borate ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions include boronic acids, alcohols, and substituted borate esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dibutyl (2,6-di-tert-butylphenyl) borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is utilized in the study of boron-containing biomolecules and their interactions with biological systems.
Medicine: Research into boron-based drugs for cancer therapy and other medical applications often involves dibutyl (2,6-di-tert-butylphenyl) borate.
Industry: It is employed as a stabilizer and antioxidant in various industrial processes, including the production of polymers and plastics.
Mechanism of Action
The mechanism by which dibutyl (2,6-di-tert-butylphenyl) borate exerts its effects involves the interaction of the borate ester group with various molecular targets. The boron atom can form stable complexes with oxygen and nitrogen-containing compounds, influencing the reactivity and stability of the molecule. These interactions are crucial in its role as a stabilizer and antioxidant.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: A precursor to dibutyl (2,6-di-tert-butylphenyl) borate, used as an antioxidant and stabilizer.
Dibutyl borate: Another borate ester with similar reactivity but different applications.
Phenylboronic acid: A boronic acid with applications in organic synthesis and medicinal chemistry.
Uniqueness
Dibutyl (2,6-di-tert-butylphenyl) borate is unique due to its combination of the bulky 2,6-di-tert-butylphenyl group and the borate ester functionality. This combination imparts enhanced stability and reactivity, making it particularly valuable in applications requiring robust antioxidants and stabilizers.
Properties
CAS No. |
6627-44-7 |
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Molecular Formula |
C22H39BO3 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
dibutyl (2,6-ditert-butylphenyl) borate |
InChI |
InChI=1S/C22H39BO3/c1-9-11-16-24-23(25-17-12-10-2)26-20-18(21(3,4)5)14-13-15-19(20)22(6,7)8/h13-15H,9-12,16-17H2,1-8H3 |
InChI Key |
KRLAUZFLYKEWMF-UHFFFAOYSA-N |
Canonical SMILES |
B(OCCCC)(OCCCC)OC1=C(C=CC=C1C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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